molecular formula C10H8N4O5 B12919935 N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide

N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B12919935
M. Wt: 264.19 g/mol
InChI Key: OTIZUKJDJHQEFI-DUXPYHPUSA-N
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Description

N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran moiety is particularly noteworthy, as nitrofuran derivatives are known for their antimicrobial properties.

Preparation Methods

The synthesis of N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the nitration of furan derivatives followed by the formation of the oxadiazole ring. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the oxadiazole ring and the acetamide group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide involves the interaction of the nitrofuran moiety with biological targets. The nitrofuran group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The oxadiazole ring may also contribute to the compound’s activity by stabilizing the reactive intermediates and facilitating their interaction with molecular targets .

Comparison with Similar Compounds

N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other nitrofuran derivatives, such as:

    Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.

    Furazolidone: Another nitrofuran antibiotic used to treat bacterial and protozoal infections.

The presence of the oxadiazole ring in this compound may confer unique electronic properties and stability, making it distinct from other nitrofuran derivatives .

Properties

Molecular Formula

C10H8N4O5

Molecular Weight

264.19 g/mol

IUPAC Name

N-[5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C10H8N4O5/c1-6(15)11-10-13-12-8(19-10)4-2-7-3-5-9(18-7)14(16)17/h2-5H,1H3,(H,11,13,15)/b4-2+

InChI Key

OTIZUKJDJHQEFI-DUXPYHPUSA-N

Isomeric SMILES

CC(=O)NC1=NN=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NN=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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